molecular formula C16H10N2O2 B8429477 4-Methylindolo[2,1-b]quinazoline-6,12-dione

4-Methylindolo[2,1-b]quinazoline-6,12-dione

Cat. No. B8429477
M. Wt: 262.26 g/mol
InChI Key: GWNRKHUJGUTCJU-UHFFFAOYSA-N
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Patent
US05441955

Procedure details

Using the procedure in Example 12 and substituting 3-methylisatoic anhydride for 5-chloroisatoic anhydride and isatin for 5-fluoroisatin gave the title compound in 31% yield: mp 247°-248° C.; 1H NMR (300 MHz, CDCl3) δ 8.64 (d, 1H), 8.28 (d, 1H), 7.92 (d, 1H), 7.78 (dt, 1H), 7.70 (d, 1H), 7.55 (t, 1H), 7.43 (dt, 1H), 275 (s, 1H); MS (M+H)+ 263, (M+CH4CN)+ 304.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
31%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:13]=[C:6]2[C:7]([O:9][C:10](=[O:12])[NH:11][C:5]2=[CH:4][CH:3]=1)=O.[NH:14]1[C:24]2[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=2)[C:17](=O)[C:15]1=O.FC1C=C2C(=CC=1)NC(=O)C2=O>>[CH3:17][C:19]1[CH:20]=[CH:21][CH:22]=[C:23]2[C:24]=1[N:14]=[C:15]1[C:7](=[O:9])[C:6]3[C:5]([N:11]1[C:10]2=[O:12])=[CH:4][CH:3]=[CH:2][CH:13]=3

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C2C(C(=O)OC(N2)=O)=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=O)C(=O)C2=CC=CC=C12
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C2C(C(NC2=CC1)=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1C=CC=C2C(N3C(=NC12)C(C1=CC=CC=C13)=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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